5-Chloro-1,3-benzodioxole-4-carbaldehyde
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Overview
Description
5-Chloro-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzodioxole, which is a heterocyclic compound containing a methylenedioxy functional group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-benzodioxole-4-carbaldehyde typically involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate . The product is then purified through standard extraction and crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to industrial standards to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-Chloro-1,3-benzodioxole-4-carboxylic acid.
Reduction: 5-Chloro-1,3-benzodioxole-4-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1,3-benzodioxole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-benzodioxole-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as tyrosinase and EGFR, leading to the induction of apoptosis in cancer cells. The compound’s ability to bind to DNA and inhibit HER-2 also contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole-4-carbaldehyde: Similar in structure but with a bromine atom instead of chlorine.
1,3-Benzodioxole-4-carbaldehyde: Lacks the halogen substituent, making it less reactive in certain substitution reactions
Uniqueness
5-Chloro-1,3-benzodioxole-4-carbaldehyde is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in organic synthesis and a promising candidate for various biological applications .
Properties
IUPAC Name |
5-chloro-1,3-benzodioxole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXYEJXCPDMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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